- Identification of new 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines as highly potent EGFR-TK inhibitors with Src-family activityEuropean Journal of Pharmaceutical Sciences, 2014, 59, 69-82,
Cas no 91298-74-7 ((1S)-2-Methoxy-1-phenylethylamine)

91298-74-7 structure
Productnaam:(1S)-2-Methoxy-1-phenylethylamine
(1S)-2-Methoxy-1-phenylethylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-2-Methoxy-1-phenylethanamine
- (1S)-2-methoxy-1-phenylethanamine
- (S)-(+)-1-AMINO-1-PHENYL-2-METHOXYETHANE
- (S)-a-(Methoxymethyl)benzenemethanamine
- (αS)-α-(Methoxymethyl)benzenemethanamine (ACI)
- Benzenemethanamine, α-(methoxymethyl)-, (S)- (ZCI)
- (1S)-2-Methoxy-1-phenylethan-1-amine
- (1S)-2-Methoxy-1-phenylethylamine
- (S)-1-Phenyl-2-methoxyethylamine
- (S)-2-Methoxy-1-phenylethan-1-amine
- (S)-2-Methoxy-1-phenylethylamine
- L-Phenylglycinol methyl ether
- N12553
- AKOS016842759
- (S)-(+)-2-Methoxy-1-phenylethylamine
- BS-24834
- (1S)-2-Methoxy-1-phenyl-ethanamine
- CS-0138293
- DTXSID90472055
- (s)-phenylglycinol methyl ether
- EN300-6889890
- CMTDMIYJXVBUDX-SECBINFHSA-N
- SCHEMBL57799
- MFCD01862273
- 91298-74-7
- (S)-(+)-1-amino-1-phenyl-2-methoxyethane, AldrichCPR
-
- MDL: MFCD01862273
- Inchi: 1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m1/s1
- InChI-sleutel: CMTDMIYJXVBUDX-SECBINFHSA-N
- LACHT: [C@@H](C1C=CC=CC=1)(N)COC
Berekende eigenschappen
- Exacte massa: 151.10000
- Monoisotopische massa: 151.099714038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 3
- Complexiteit: 99.7
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- XLogP3: 0.7
- Topologisch pooloppervlak: 35.2Ų
- Oppervlakte lading: 0
Experimentele eigenschappen
- Dichtheid: 1.011
- Kookpunt: 230.2℃ at 760 mmHg
- Vlampunt: 79.6°C
- Brekindex: 1.523
- PSA: 35.25000
- LogboekP: 2.03310
- Gevoeligheid: Air Sensitive
(1S)-2-Methoxy-1-phenylethylamine Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN2735
- Code gevarencategorie: 22-52
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:8
- Veiligheidstermijn:8
- Verpakkingsgroep:III
- PackingGroup:III
(1S)-2-Methoxy-1-phenylethylamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S94840-5g |
(S)-2-Methoxy-1-phenylethanamine |
91298-74-7 | 97% | 5g |
¥5109.0 | 2024-07-19 | |
abcr | AB205815-1 g |
(S)-(+)-2-Methoxy-1-phenylethylamine, 98%; . |
91298-74-7 | 98% | 1 g |
€648.50 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208933-250mg |
(S)-2-Methoxy-1-phenylethan-1-amine |
91298-74-7 | 98% | 250mg |
¥514.00 | 2024-04-25 | |
Apollo Scientific | OR316003-1g |
(S)-(+)-1-Amino-1-phenyl-2-methoxyethane |
91298-74-7 | 95% | 1g |
£195.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S188066-250mg |
(1S)-2-Methoxy-1-phenylethylamine |
91298-74-7 | 95% | 250mg |
¥753.90 | 2023-09-01 | |
Alichem | A019115037-1g |
(S)-2-Methoxy-1-phenylethanamine |
91298-74-7 | 96% | 1g |
$297.95 | 2023-08-31 | |
Apollo Scientific | OR316003-250mg |
(S)-(+)-1-Amino-1-phenyl-2-methoxyethane |
91298-74-7 | 95% | 250mg |
£78.00 | 2025-02-19 | |
Enamine | EN300-6889890-10.0g |
(1S)-2-methoxy-1-phenylethan-1-amine |
91298-74-7 | 10g |
$1453.0 | 2023-05-25 | ||
Enamine | EN300-6889890-0.25g |
(1S)-2-methoxy-1-phenylethan-1-amine |
91298-74-7 | 0.25g |
$189.0 | 2023-05-25 | ||
Advanced ChemBlocks | P35167-1G |
(S)-a-(Methoxymethyl)benzenemethanamine |
91298-74-7 | 95% | 1G |
$300 | 2023-09-15 |
(1S)-2-Methoxy-1-phenylethylamine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 22 °C; 1 h, 22 °C; 22 °C → 0 °C
1.2 Solvents: tert-Butyl methyl ether ; 30 min, 0 °C; 3 h, reflux
1.2 Solvents: tert-Butyl methyl ether ; 30 min, 0 °C; 3 h, reflux
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 2 h, rt
1.2 1 h, rt; 2 h, reflux
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Solvents: Diethyl ether
1.2 1 h, rt; 2 h, reflux
1.3 Reagents: Sodium chloride Solvents: Water ; rt
1.4 Solvents: Diethyl ether
Referentie
- A mild, enantioselective synthesis of (R)-salmeterol via sodium borohydride-calcium chloride asymmetric reduction of a phenacyl phenylglycinol derivativeJournal of the Chemical Society, 2002, (20), 2237-2242,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Cadaverine Catalysts: Pyridoxal 5′-phosphate ; 48 h, pH 10.9, 30 °C
Referentie
- Application of "Smart" Amine Donors for Rapid Screening and Scale-Up of Transaminase-Mediated BiotransformationsEuropean Journal of Organic Chemistry, 2018, 2018(38), 5282-5284,
Productiemethode 4
(1S)-2-Methoxy-1-phenylethylamine Raw materials
(1S)-2-Methoxy-1-phenylethylamine Preparation Products
(1S)-2-Methoxy-1-phenylethylamine Gerelateerde literatuur
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:91298-74-7)(1S)-2-Methoxy-1-phenylethylamine

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):155.0